2-Methyl-2-phenylazetidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USHOGZQCCQEHGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1484541-53-8 | |
| Record name | 2-methyl-2-phenylazetidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methyl 2 Phenylazetidine and Analogues
Strategies for Azetidine (B1206935) Ring Construction
The synthesis of azetidines, including substituted derivatives like 2-Methyl-2-phenylazetidine, is a significant area of research due to the prevalence of the azetidine motif in medicinally important molecules. researchgate.netnih.gov Key strategies for forming the azetidine ring primarily involve intramolecular bond formation to close the four-membered ring or cycloaddition reactions that build the ring in a single step. researchgate.netnih.gov
Intramolecular cyclization is a cornerstone of azetidine synthesis. researchgate.netnih.gov These methods typically involve the formation of a carbon-nitrogen bond through the reaction of a nitrogen nucleophile with an electrophilic carbon center positioned three atoms away.
A prevalent and classical method for constructing the azetidine ring is through the base-promoted intramolecular cyclization of γ-amino alcohols and γ-haloamines. researchgate.netnih.gov This approach relies on the conversion of the hydroxyl group in a 1,3-amino alcohol into a good leaving group, such as a tosylate or mesylate, which is then displaced by the internal nitrogen nucleophile. nsf.govrsc.org
The synthesis begins with a suitably substituted 1,3-amino alcohol. For the synthesis of this compound, a precursor such as 3-amino-2-phenylbutan-2-ol (B1654981) would be required. The hydroxyl group is activated, typically by reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base. The resulting sulfonate ester is a potent electrophile. Subsequent treatment with a strong base deprotonates the amine, enhancing its nucleophilicity and promoting an intramolecular SN2 reaction that closes the ring and expels the sulfonate leaving group to form the azetidine. nsf.govrsc.org
Similarly, 1,3-haloamines, where a halogen atom is positioned at the γ-carbon relative to the amino group, serve as direct precursors for cyclization. The inherent electrophilicity of the carbon-halogen bond allows for direct intramolecular nucleophilic substitution by the amine under basic conditions to yield the azetidine ring. researchgate.netrsc.org The choice of base is critical and often includes strong, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) to facilitate the cyclization. rsc.orgsemanticscholar.org
A concise, organocatalyzed approach has been developed for synthesizing 1,2,3-trisubstituted azetidines, which involves an L-proline catalyzed three-component reaction to form β-aminoalcohols, followed by cyclization via their tosylates. sciforum.net
Table 1: Examples of Base-Promoted Azetidine Synthesis
| Precursor Type | Activating/Leaving Group | Base | Product | Ref |
|---|---|---|---|---|
| 1,3-Amino Alcohol | Mesyl (Ms) | Potassium tert-butoxide | N-Protected Azetidine | nsf.gov |
| 1,3-Amino Alcohol | Tosyl (Ts) | Potassium hydroxide | 2-Substituted-N-sulfinylazetidine | nsf.gov |
| γ-Amino Alcohol | Thionyl chloride (forms chloride) | LiHMDS | 1-Alkyl-2-(trifluoromethyl)azetidine | rsc.org |
Anionic ring-closure extends the principles of base-promoted cyclization, focusing on generating a highly reactive nitrogen anion to facilitate ring formation. This method is particularly effective for less reactive precursors, such as those with N-aryl substituents where the nitrogen's nucleophilicity is reduced. acs.orgorganic-chemistry.org
An efficient synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols demonstrates this strategy. organic-chemistry.orgfigshare.com The process involves a sequence of copper-catalyzed N-arylation, N-cyanomethylation, and then a one-pot mesylation followed by a base-induced ring closure. acs.orgorganic-chemistry.org The use of a strong base generates a nitrogen anion that readily attacks the electrophilic carbon, leading to high yields of the desired azetidine. acs.orgorganic-chemistry.org This methodology provides access to azetidines with predictable substitution patterns and diastereoselectivity. organic-chemistry.org The resulting N-aryl-2-cyanoazetidines are versatile building blocks for further chemical modification. acs.orgfigshare.com
Transition metal-mediated reactions offer alternative pathways for azetidine synthesis. Zirconium-mediated intramolecular coupling of unsaturated imines provides a route to various nitrogen-containing heterocycles, including azetidines. organic-chemistry.orgresearchgate.net In this method, the reaction of an imine with ethylmagnesium chloride (EtMgCl) in the presence of a zirconium catalyst generates a C,N-dimagnesiated intermediate. organic-chemistry.org This intermediate can then undergo intramolecular coupling to form the azetidine ring. This approach is valuable for creating functionalized azetidines that may be difficult to access through other methods. organic-chemistry.org
Cycloaddition reactions, particularly [2+2] cycloadditions, represent a highly atom-economical and efficient method for constructing the four-membered azetidine ring in a single step. nih.govrsc.org
The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most direct and efficient routes to functionalized azetidines. rsc.orgspringernature.comnih.gov This reaction involves the photoexcitation of an imine to an excited state, which then reacts with an alkene to form the azetidine ring. researchgate.netsemanticscholar.org
Historically, the application of the aza Paternò-Büchi reaction has been challenging due to competing relaxation pathways of the excited imine, such as E/Z isomerization. nih.govresearchgate.net However, recent advancements have overcome some of these limitations. nih.gov Visible-light-mediated approaches using photocatalysts have emerged as a powerful tool. nih.govspringernature.com For instance, an iridium photocatalyst can facilitate the triplet energy transfer to cyclic oximes, enabling their [2+2] cycloaddition with a wide range of alkenes under mild conditions. nih.govchemrxiv.org This method is characterized by its operational simplicity and broad substrate scope, yielding highly functionalized azetidines. nih.govresearchgate.net While many examples are intermolecular, intramolecular versions of the aza Paternò-Büchi reaction have also been successfully employed to create bicyclic azetidine structures. springernature.comsemanticscholar.org
Table 2: Comparison of Azetidine Synthesis Strategies
| Method | Key Features | Advantages | Limitations | Ref |
|---|---|---|---|---|
| Intramolecular Cyclization | Stepwise ring formation from 1,3-difunctionalized precursors. | Well-established, good control over stereochemistry from chiral precursors. | Often requires multiple synthetic steps to prepare the precursor; can require harsh basic conditions. | researchgate.netnih.govnsf.gov |
| Anionic Ring-Closure | Utilizes a highly reactive nitrogen anion for cyclization. | High-yielding, effective for less nucleophilic nitrogens (e.g., N-aryl). | Requires strong bases and anhydrous conditions. | acs.orgorganic-chemistry.org |
| Zr-Mediated Coupling | Forms a C,N-dimagnesiated intermediate that cyclizes. | Access to uniquely functionalized azetidines. | Requires specific organometallic reagents and catalysts. | organic-chemistry.org |
| [2+2] Photocycloaddition | Direct, one-step formation of the azetidine ring from an imine and alkene. | Atom-economical, rapid assembly of the ring. | Can suffer from low yields and side reactions; scope can be limited by the electronic properties of the reactants. | rsc.orgnih.govresearchgate.net |
Cycloaddition Reactions in Azetidine Ring Synthesis
Aza-Paternò-Büchi Reactions in Azetidine Synthesis
The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents a highly atom-economical route to functionalized azetidines. researchgate.netrsc.orgchemrxiv.org However, its application has been historically limited by competing reaction pathways initiated by photochemical excitation. researchgate.netnih.gov Recent advancements have focused on visible-light-mediated processes to overcome these limitations, offering milder and more selective conditions for the synthesis of azetidine rings. researchgate.net
One notable development involves the use of visible light (blue light) to promote an aza-Paternò-Büchi reaction with 2-isoxazoline-3-carboxylates serving as oxime precursors. rsc.org This method utilizes an Iridium(III) photocatalyst to activate the precursors via triplet energy transfer, a mechanism that the singlet excited state is unreactive towards. rsc.org This approach is compatible with both activated and unactivated alkenes bearing hydrogen, alkyl, carbonyl, or aromatic substituents. rsc.org
Intramolecular versions of the aza-Paternò-Büchi reaction have also proven effective for constructing bicyclic azetidine systems. nih.gov For instance, both direct and acetone-sensitized excitation of certain bichromophoric systems containing an imine and an alkene have yielded the desired azetidine scaffold in high yields (80-85%). nih.gov A key advantage of some intramolecular variants is that the imine component may not require a conjugating group to achieve successful cycloaddition. nih.gov
Challenges in employing acyclic imines in these reactions stem from their propensity to undergo E/Z isomerization, an energy-dissipating pathway that competes with the desired cycloaddition. nih.gov To circumvent this, many successful examples have utilized cyclic imines. nih.gov However, recent strategies have emerged that enable the use of acyclic oximes by matching their frontier molecular orbital energies with those of the alkene partners, facilitating productive visible-light-mediated aza-Paternò-Büchi reactions through triplet energy transfer catalysis. chemrxiv.org
Staudinger Synthesis and Mechanistic Considerations for Azetidinones
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone in the synthesis of β-lactams (azetidin-2-ones). wikipedia.orgacs.org This reaction, discovered by Hermann Staudinger in 1907, gained significant prominence with the elucidation of the penicillin structure and remains a vital tool in organic synthesis. wikipedia.org
The mechanism is generally accepted to be a two-step process. acs.orgresearchgate.net It commences with a nucleophilic attack of the imine nitrogen on the carbonyl carbon of the ketene, forming a zwitterionic intermediate. wikipedia.orgacs.org This initial step is facilitated by electron-donating groups on the imine. wikipedia.org The subsequent step involves the conrotatory electrocyclic ring closure of the zwitterionic intermediate to afford the β-lactam ring. acs.org
The stereochemical outcome of the Staudinger synthesis is influenced by several factors. Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines yield trans β-lactams. acs.org The nature of the substituents on the ketene also plays a crucial role; electron-donating groups on the ketene favor the formation of cis products, whereas electron-withdrawing groups typically lead to trans β-lactams. wikipedia.orgorganic-chemistry.org This is because electron-withdrawing groups on the ketene can slow down the rate of ring closure, allowing for isomerization of the intermediate, which often results in the thermodynamically more stable trans product. wikipedia.org
While the synthesis of this compound itself is not directly achieved through this method, the reduction of the corresponding β-lactam, 3-methyl-3-phenylazetidin-2-one, provides a viable pathway. acs.orgcore.ac.uk The reduction of N-substituted azetidin-2-ones to their corresponding azetidines is typically accomplished with high fidelity using reagents like diborane, lithium aluminum hydride, or alanes, with the stereochemistry of the ring substituents being preserved. acs.org
Ring Contraction Methodologies Leading to Azetidines
Ring contraction of five-membered heterocycles presents a strategic approach to the synthesis of the strained four-membered azetidine ring. rsc.orgmagtech.com.cn A notable example is the synthesis of N-sulfonylazetidines from α-bromo-N-sulfonylpyrrolidinones. rsc.orgorganic-chemistry.org
This transformation is typically achieved in a one-pot process involving nucleophilic addition to the carbonyl group of the pyrrolidinone, followed by ring contraction. organic-chemistry.org The proposed mechanism involves the addition of a nucleophile (such as an alcohol) to the N-activated amide carbonyl, leading to N-C(O) bond cleavage. rsc.org This generates an intermediate with a γ-positioned amide anion, which then undergoes an intramolecular SN2 cyclization, displacing the bromide and resulting in the formation of the azetidine ring. rsc.org
The reaction conditions can be optimized for high efficiency. For instance, using potassium carbonate as a base in a mixture of acetonitrile (B52724) and methanol (B129727) has been shown to provide excellent yields of the corresponding N-sulfonylazetidine. rsc.org A variety of nucleophiles, including alcohols, phenols, and anilines, can be effectively incorporated into the azetidine product. organic-chemistry.org
Stereochemical control is also a key aspect of this methodology. The trans-isomer of the starting α-bromo N-sulfonylpyrrolidinone generally undergoes a faster ring contraction via an SN2 mechanism. In contrast, the cis-isomer may require epimerization prior to cyclization to the azetidine. organic-chemistry.org This methodology is valued for its robustness, scalability, and compatibility with a diverse range of nucleophiles, making it a synthetically useful route to functionalized azetidines. organic-chemistry.org
Strain-Release Homologation Approaches in Azetidine Synthesis
The high ring strain inherent in azabicyclo[1.1.0]butane systems can be harnessed as a driving force for the modular synthesis of azetidines. nih.govacs.org This strain-release homologation strategy offers a versatile method for constructing a variety of substituted azetidines. organic-chemistry.orgthieme-connect.com
The process begins with the generation of azabicyclo[1.1.0]butyl lithium. nih.govorganic-chemistry.org This highly reactive intermediate can be trapped with a boronic ester, forming a boronate complex. nih.govacs.org Subsequent N-protonation of this complex, typically with an acid like acetic acid, triggers a 1,2-migration. nih.gov This migration involves the cleavage of the central C-N bond of the azabicyclo[1.1.0]butane core, which relieves the significant ring strain and results in the formation of a homologated azetidinyl boronic ester. nih.govacs.org
This methodology demonstrates broad applicability, accommodating primary, secondary, tertiary, aryl, and alkenyl boronic esters, and proceeds with complete stereospecificity. nih.gov The resulting azetidinyl boronic esters are versatile intermediates that can be further functionalized at two key positions: the N-H of the azetidine ring and the boronic ester moiety itself. nih.govacs.org This modularity allows for the synthesis of a diverse library of complex azetidines from simple, readily available starting materials. chemrxiv.org The utility of this approach has been demonstrated in the concise, stereoselective synthesis of the pharmaceutical agent cobimetinib. nih.govacs.org
| Starting Material | Reagents | Intermediate | Product | Key Feature |
| Azabicyclo[1.1.0]butane derivative | 1. Lithium base 2. Boronic ester 3. Acetic acid | Boronate complex | Homologated azetidinyl boronic ester | Strain-release driven 1,2-migration |
| Dibromoalkylamine | 1. Lithium base 2. Boronic ester 3. Acetic acid | Azabicyclo[1.1.0]butyl lithium | Homologated azetidinyl boronic ester | Avoids sulfoxide (B87167) byproduct |
Catalytic C-H Activation and Functionalization Strategies for Azetidines
Direct C-H activation has emerged as a powerful and efficient strategy for the synthesis and functionalization of azetidines, offering an alternative to traditional methods that often require pre-functionalized starting materials. organic-chemistry.orgresearchgate.net Palladium-catalyzed reactions have been particularly prominent in this area, enabling the formation of the azetidine ring through intramolecular C-N bond formation and the subsequent functionalization of the pre-formed heterocycle. researchgate.netacs.org
These methods often utilize a directing group to guide the metal catalyst to a specific C-H bond, ensuring high regioselectivity. organic-chemistry.orgacs.org The ability to functionalize otherwise inert C(sp³) and C(sp²) C-H bonds has significantly expanded the toolkit for creating complex azetidine-containing molecules. organic-chemistry.orgacs.org
Palladium(II)-Catalyzed Intramolecular γ-C(sp³)–H Amination
A highly efficient method for synthesizing azetidines involves the palladium(II)-catalyzed intramolecular amination of unactivated γ-C(sp³)–H bonds. organic-chemistry.orgnih.gov This approach utilizes a picolinamide (B142947) (PA) protected amine substrate, which acts as a directing group to facilitate the C-H activation step. acs.org The reaction proceeds with relatively low catalyst loading and employs inexpensive reagents under convenient operating conditions. organic-chemistry.orgnih.gov
The catalytic cycle is believed to involve a Pd(II)/Pd(IV) mechanism. organic-chemistry.org The key step is the transformation of a γ-C(sp³)–H bond into a C–N bond, leading to the formation of the azetidine ring with often high diastereoselectivity. organic-chemistry.org This method has shown a remarkable ability to activate primary C-H bonds of methyl groups. nih.gov
The reaction exhibits predictable selectivity, which can be influenced by steric effects and torsional strain in the substrate. organic-chemistry.org In some cases, cyclization is favored over competing oxidation reactions like acetoxylation. organic-chemistry.org The versatility of this methodology has been further enhanced by the development of more easily removable picolinamide directing groups. organic-chemistry.org This strategy has been successfully applied to the synthesis of various polycyclic azetidines and other nitrogen-containing heterocycles. acs.org
| Catalyst System | Directing Group | C-H Bond Activated | Product | Key Features |
| Palladium(II) | Picolinamide (PA) | γ-C(sp³)–H | Azetidine | Low catalyst loading, inexpensive reagents, predictable selectivity. organic-chemistry.org |
| Palladium(II) | 8-aminoquinoline | C3-H of azetidine | 3-Arylazetidine | Enables late-stage functionalization of the azetidine core. acs.orgnih.gov |
Regio- and Diastereoselective Synthesis of 2-Arylazetidines, Including this compound
A significant advancement in the synthesis of 2-arylazetidines is a general, two-step regio- and diastereoselective method that proceeds from readily available starting materials. researchgate.netsemanticscholar.org This procedure utilizes N-substituted benzylamines and epoxides (such as epichlorohydrin (B41342) or substituted (oxiran-2-yl)methyl 4-toluenesulfonates) to construct the key oxirane intermediates. researchgate.netsemanticscholar.org
The crucial step is the intramolecular cyclization of these intermediates. acs.org This is achieved through the action of a potent superbase, specifically a mixture of lithium diisopropylamide (LDA) and potassium tert-butoxide (LiDA-KOR), at a low temperature of -78 °C. acs.org This kinetically controlled reaction exclusively favors the 4-exo-tet cyclization, leading to the formation of the strained four-membered azetidine ring, while preventing the formation of the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.orgacs.org The reaction demonstrates remarkable functional group tolerance, accommodating various substituents on the aryl ring and the nitrogen atom. researchgate.netacs.org This protocol has been successfully applied to produce a range of 2-arylazetidines with moderate to good yields. semanticscholar.orgacs.org
The reaction exclusively targets the benzylic position for ring closure, ensuring high regioselectivity. acs.org Spectroscopic analysis confirms that the substituents at the 2- and 3-positions of the azetidine ring are consistently arranged in a trans configuration, demonstrating the high diastereoselectivity of this method. acs.org
Table 1: LiDA-KOR-Induced Synthesis of Various 2-Arylazetidines This table showcases the substrate scope and yields for the superbase-mediated synthesis of trans-2,3-disubstituted azetidines, demonstrating the method's versatility.
| Starting Oxirane (Precursor to) | Product | Yield (%) | Reference |
|---|---|---|---|
| N-Benzyl-N-methyl-1-(oxiran-2-yl)methanamine | (1-Methyl-2-phenylazetidin-3-yl)methanol | 87% | semanticscholar.org |
| Precursor with R1=Pr, R2=H, R3=Me, R4=H | trans-1-Methyl-2-phenyl-3-propylazetidine | Good | acs.org |
| Precursor with R1=Ph, R2=H, R3=Me, R4=H | trans-1-Methyl-2,3-diphenylazetidine | Good | acs.org |
| Precursor with R2=CH2OTrt | Trityloxymethyl-substituted azetidine | Slightly Reduced | semanticscholar.org |
The stereochemical outcome of the azetidine ring formation is decisively controlled by kinetic factors. researchgate.netacs.org The use of specific organometallic bases and low reaction temperatures is paramount. acs.org Experiments have shown that other strong bases like lithium diisopropylamide (LDA) alone, lithium 2,2,6,6-tetramethylpiperidide (LiTMP), or potassium hexamethyldisilazide (KHMDS) are ineffective, resulting only in the recovery of the starting oxirane. acs.org The synergistic effect of the LiDA-KOR superbase is essential for the desired transformation. acs.org
The reaction proceeds with high diastereoselectivity, yielding the trans-substituted azetidine as the major product. acs.org This outcome is governed by the transition state energetics. Density Functional Theory (DFT) calculations have elucidated the mechanism, showing that the transition state leading to the trans product is energetically favored over the one leading to the cis isomer. researchgate.net The Gibbs free energy difference between the transition states for the formation of the trans and cis azetidines is approximately 10 kJ mol⁻¹, which is sufficient at the low reaction temperature to ensure high diastereoselectivity under kinetic control. researchgate.netacs.org This selective formation of the trans isomer is a consistent feature of this synthetic route. acs.org
For the synthesis of optically active azetidines, methods employing chiral auxiliaries have proven to be highly effective. One prominent strategy involves the use of (S)-tert-butylsulfinamide as a chiral auxiliary. acs.org This approach provides a general, three-step route to C2-substituted azetidines bearing aryl, vinyl, and alkyl groups. acs.org The diastereomers produced are often separable by standard column chromatography, yielding enantiopure azetidine products. acs.org The sulfinamide auxiliary can be cleaved efficiently, highlighting the method's utility in medicinal chemistry applications. acs.org
Another powerful technique for asymmetric synthesis is the SAMP/RAMP-hydrazone methodology. researchgate.net This method has been used to create 2-mono- and 2,3-trans-disubstituted azetidines with excellent diastereomeric (de = 93% to 96%) and enantiomeric excesses (ee ≥ 96%). researchgate.net The key steps in this approach are the asymmetric α-alkylation of aldehyde SAMP-hydrazones followed by a nucleophilic 1,2-addition of organocerium reagents. researchgate.net
Furthermore, diastereoselective α-alkylation of N-borane complexes of N-((S)-1-arylethyl)azetidine-2-carbonitriles offers a route to various α-substituted azetidine-2-carboxylic acid derivatives. rsc.org The chiral N-((S)-1-arylethyl) group can be removed in a subsequent step to furnish the enantiomerically enriched final product. rsc.org
Table 2: Enantioselective Methods for Azetidine Synthesis This table summarizes key results from different asymmetric strategies, showing the high levels of stereochemical control achievable.
| Method | Chiral Source/Auxiliary | Stereoselectivity Achieved | Reference |
|---|---|---|---|
| Sulfinamide Chemistry | (S)-tert-Butanesulfinamide | Diastereomeric Ratio (dr) of 85:15, separable | acs.org |
| Hydrazone Chemistry | SAMP/RAMP Hydrazones | de = 93-96%, ee ≥ 96% | researchgate.net |
| N-Borane Complex Alkylation | (S)-1-phenylethylamine | High diastereoselectivity | rsc.org |
Control of Stereochemical Outcome in Azetidine Ring Formation
Scalability and Production Efficacy of Synthetic Procedures for this compound
Similarly, the enantioselective synthesis using chiral tert-butanesulfinamides has also been proven effective on a larger scale. acs.org A gram-scale synthesis was achieved, producing the protected azetidine product in a 44% yield over three steps with an 85:15 diastereomeric ratio. acs.org Although the yield was slightly lower than on a small scale (66%), the ability to perform the synthesis on a gram-scale with a single purification step highlights its practical applicability and scalability. acs.org
Mechanistic Investigations of 2 Methyl 2 Phenylazetidine Ring Formation and Rearrangements
Quantum Chemical Explanations of Ring-Closure Reactions for Azetidines
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for elucidating the mechanisms of azetidine (B1206935) ring formation. acs.orgnih.gov These computational methods allow for the exploration of reaction pathways, the characterization of transition states, and the rationalization of observed regio- and stereoselectivities. acs.orgnih.gov
One key area of investigation has been the quantum mechanical explanation of Baldwin's rules for ring-closure reactions. acs.org For instance, in the synthesis of 2-arylazetidines from substituted oxiranes, DFT calculations have shown that the formation of the four-membered azetidine ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org The balance between ring strain and orbital overlap in the transition state, as revealed by quantum chemical analysis, dictates the reaction outcome. acs.org
Furthermore, computational studies have been crucial in understanding photoreactions leading to azetidines. In the aza Paternò-Büchi reaction, a [2+2] cycloaddition between an imine and an alkene, the nature of the excited state (singlet or triplet) determines the reaction mechanism and stereochemical outcome. nih.govrsc.org DFT calculations can model these excited states and the subsequent formation of diradical intermediates, explaining the observed product distributions. nih.gov For example, in the reaction of N-(arylsulfonyl)imines with styrenyl alkenes, a singlet state exciplex is proposed to lead to stereospecific product formation. rsc.org
Theoretical studies have also shed light on the decomposition pathways of substituted azetidines. For 1,3,3-trinitroazetidine, DFT and ab initio calculations have been used to compare the energy barriers for different initial decomposition steps, such as N-N or C-N bond cleavage and HONO elimination, providing insights into its thermal stability. aip.org Similarly, the ring-opening of azetidine models of DNA lesions has been studied computationally, revealing that one-electron reduction dramatically facilitates the cleavage of the azetidine ring, a key step in DNA repair mechanisms. csic.es
Role of Kinetic Versus Thermodynamic Control in Azetidine Synthesis
The synthesis of azetidines often involves a competition between the formation of the strained four-membered ring and other, more thermodynamically stable products, such as five-membered rings or open-chain isomers. acs.orgnih.gov The outcome of these reactions is frequently governed by kinetic versus thermodynamic control, where the reaction conditions dictate which product is favored. libretexts.org
A classic example is the intramolecular cyclization of aminomethyloxiranes to form 2-arylazetidines. acs.org While the corresponding five-membered pyrrolidine derivatives are thermodynamically more stable, the azetidine is formed selectively under kinetically controlled conditions, typically at low temperatures. acs.org Quantum chemical calculations support this observation, showing a lower activation energy for the 4-exo-tet cyclization leading to the azetidine compared to the 5-endo-tet cyclization that would form the pyrrolidine. acs.org The small energy difference between the transition states for the formation of cis and trans diastereomers also explains the observed diastereoselectivity under kinetic control. acs.org
Similarly, in the copper-catalyzed photoinduced radical cyclization of ynamides, the 4-exo-dig pathway to form azetidines is kinetically favored over the thermodynamically preferred 5-endo-dig cyclization. nih.gov This kinetic preference is attributed to the lower activation barrier for the 4-exo-dig closure. nih.gov Over time, a slow equilibration to the more stable E-isomer of the azetidine product can be observed, highlighting the initial kinetic control of the reaction. nih.gov
The concept of kinetic versus thermodynamic control also extends to the trapping of lithiated azetidine intermediates. Depending on the electrophile used, the stereochemical outcome can be governed by either dynamic thermodynamic resolution (DTR) or dynamic kinetic resolution (DKR). rsc.org In DTR, the diastereomeric lithiated complexes equilibrate to a thermodynamically controlled ratio before reacting with the electrophile, while in DKR, the rate of epimerization is faster than the reaction with the electrophile, and the product ratio is determined by the difference in reaction rates. rsc.org
Characterization of Reaction Intermediates and Transition States in Azetidine Cyclization
The elucidation of reaction mechanisms for azetidine formation relies heavily on the characterization of transient intermediates and transition states. While direct observation of these species is often challenging, a combination of experimental techniques and computational modeling provides valuable insights.
In the synthesis of 2-arylazetidines from oxiranes, the reaction proceeds through a metalated intermediate. acs.org The deprotonation at the benzylic position is kinetically and enthalpically favored, leading to a benzyl (B1604629) anion that subsequently undergoes intramolecular ring-opening of the epoxide. acs.org Computational studies have modeled the transition states for the competing pathways, revealing that the transition states leading to the azetidine products are lower in energy than those leading to the pyrrolidine products under kinetic control. acs.org
For photochemical reactions like the aza Paternò-Büchi reaction, the key intermediates are excited states and biradicals. nih.govrsc.org Upon photoexcitation, the imine can form a singlet or triplet excited state. rsc.org The reaction with an alkene then proceeds through a 1,4-biradical intermediate. nih.gov The lifetime and stereochemistry of this biradical intermediate influence the stereochemical outcome of the final azetidine product. nih.govrsc.org In some cases, a singlet state exciplex, a pre-association complex between the excited imine and the alkene, is proposed as the key intermediate leading to stereospecific cyclization. rsc.org The Norrish-Yang cyclization, another photochemical route to azetidines, also proceeds through a 1,4-diradical intermediate formed after intramolecular hydrogen abstraction by an excited carbonyl group. acs.orgnih.gov
In radical cyclizations of ynamides to form azetidines, a transient vinyl radical is a key intermediate. nih.gov The stereoselectivity of the subsequent reduction step is determined by the steric environment of this radical intermediate. nih.gov
The table below summarizes key intermediates and transition states in various azetidine formation reactions.
| Reaction Type | Key Intermediates | Key Transition States |
| Intramolecular cyclization of aminomethyloxiranes | Metalated benzylaminomethyloxirane | 4-exo-tet and 5-endo-tet cyclization transition states |
| Aza Paternò-Büchi reaction | Excited state imine (singlet or triplet), 1,4-biradical, exciplex | Transition states for C-C and C-N bond formation |
| Norrish-Yang cyclization | Excited state carbonyl, 1,4-diradical | Transition state for intramolecular hydrogen abstraction |
| Radical cyclization of ynamides | Vinyl radical | Transition state for 4-exo-dig cyclization |
Dynamic Phenomena and Complexation Effects in Azetidine Lithiation and Reactivity
The lithiation of azetidines is a powerful tool for their functionalization, but the reactivity and stereochemical outcome are often influenced by complex dynamic phenomena and the formation of aggregates or complexes. researchgate.netacs.org These factors play a crucial role in determining the regio- and stereoselectivity of subsequent reactions with electrophiles. researchgate.net
Studies on N-alkyl-2-oxazolinylazetidines have shown that they undergo exclusive α-lithiation. cnr.itdntb.gov.ua The resulting lithiated intermediate is chemically stable but configurationally labile, meaning it can undergo epimerization at the carbanionic center. dntb.gov.ua This configurational instability leads to a stereoconvergence towards the thermodynamically more stable diastereomeric lithiated species. dntb.gov.ua This behavior has been rationalized by considering the dynamics of nitrogen inversion at the azetidine ring and the inversion at the C-Li center, supported by in situ FT-IR experiments and DFT calculations. dntb.gov.ua The interplay between these dynamic processes and complexation with the lithium cation is critical in determining the high stereoselectivity observed upon trapping with electrophiles. researchgate.netdntb.gov.ua
The formation of azetidine-borane complexes also introduces interesting dynamic effects. acs.org The stereoselectivity of the borane (B79455) complexation with N-alkyl-2-arylazetidines is temperature-dependent. acs.org The subsequent lithiation at the benzylic position is regioselective and depends on the stereochemical relationship between the ring proton and the BH3 group. acs.org Complexes with a syn relationship between the proton and the borane group undergo lithiation, while those with an anti relationship show little to no reactivity. acs.org This suggests that the BH3 group may promote the lithiation through a complex-induced proximity effect. acs.org
The configurational stability of the lithiated azetidine can also be influenced by the N-substituent. For example, α-lithio-N-(tert-butoxythiocarbonyl)azetidine is configurationally unstable, in contrast to the greater stability of α-lithio-N-Boc azetidine. rsc.org This difference is attributed to the presence of the C=S group. rsc.org The dynamic behavior of these lithiated species, whether they undergo dynamic thermodynamic resolution or dynamic kinetic resolution, is dependent on the electrophile used in the trapping step. rsc.org
These examples highlight the "dynamic control of reactivity" in organolithium chemistry, where the observed outcome is a result of a complex interplay between aggregation, complexation, solvent effects, temperature, and the inherent dynamic processes of the substrate and its lithiated intermediates. researchgate.netdntb.gov.ua
Computational Predictions of Reaction Pathways and Selectivity in Azetidine Chemistry
Computational chemistry has emerged as a powerful predictive tool in the field of azetidine synthesis, enabling the rational design of experiments and providing deep mechanistic insights. nih.govmit.edu By modeling reaction pathways and calculating the energies of intermediates and transition states, researchers can predict the feasibility and selectivity of various synthetic routes. nih.govmit.edu
For instance, in the synthesis of 2-arylazetidines, DFT calculations have successfully predicted the kinetic preference for the formation of the four-membered ring over the five-membered ring. acs.org These calculations can also predict the diastereoselectivity of the reaction by comparing the activation energies of the transition states leading to the different stereoisomers. acs.org
In the context of photocatalyzed azetidine synthesis, computational models have been developed to predict which combinations of alkenes and oximes will react to form azetidines. mit.edu By calculating frontier molecular orbital energies and modeling factors that influence reaction yield, these models can prescreen potential substrates, saving significant experimental effort. mit.edu The predictions from these models have shown good agreement with experimental results. mit.edu
Computational studies have also been instrumental in understanding the selectivity in radical cyclizations. For the formation of azetidines from ynamides, DFT calculations confirmed that the 4-exo-dig cyclization is kinetically favored over the 5-endo-dig pathway, consistent with experimental observations. nih.gov These calculations can also rationalize the influence of substituents on the reactivity. nih.gov
Furthermore, computational methods are used to investigate the mechanisms of stereoselective reactions. In the chiral phosphoric acid-catalyzed desymmetrization of meso-acyl-azetidines, DFT calculations indicated that the reaction is kinetically controlled and proceeds through a specific bifunctional activation mode. nih.gov The calculations also predicted significant product inhibition, which was consistent with the long reaction times observed experimentally. nih.gov
The table below provides examples of how computational predictions have been applied to understand and guide azetidine synthesis.
| Application Area | Computational Method | Key Predictions |
| Regioselectivity in cyclizations | DFT | Kinetic vs. thermodynamic product formation (azetidine vs. pyrrolidine) acs.org |
| Substrate scope in photocatalysis | DFT | Reactivity of alkene-oxime pairs, prediction of reaction yields mit.edu |
| Pathway selection in radical reactions | DFT | Preference for 4-exo-dig over 5-endo-dig cyclization nih.gov |
| Stereoselectivity in catalysis | DFT | Dominant activation mode, product inhibition, enantioselectivity nih.gov |
| Reaction dynamics of lithiated species | DFT | Structure of lithiated intermediates, rationalization of stereoconvergence dntb.gov.ua |
Reactivity and Transformational Chemistry of the 2 Methyl 2 Phenylazetidine Ring System
Ring-Opening Reactions and Subsequent Derivatization of Azetidines
The relief of ring strain is a powerful thermodynamic driving force for the ring-opening of azetidines. These reactions can be initiated by a variety of reagents and conditions, leading to the formation of diverse and synthetically valuable acyclic amine derivatives. The substitution pattern on the azetidine (B1206935) ring plays a crucial role in determining the regiochemical and stereochemical outcome of these transformations.
C-C Bond Cleavage Reactions Involving Azetidinols
Carbon-carbon bond cleavage in strained ring systems offers a powerful method for skeletal reorganization and the synthesis of complex acyclic structures. In the context of azetidinols, the cleavage of a C-C bond adjacent to the hydroxyl group can be achieved under various conditions, often leading to the formation of α-amino ketones.
A notable example is the N-heterocyclic carbene (NHC)-catalyzed deconstructive isomerization of azetidinols. rsc.org This reaction proceeds via an inert C-C bond cleavage, providing a direct route to α-amino ketones and oxazol-2-ones. rsc.org The proposed mechanism involves a concerted proton transfer and ring-opening process facilitated by the NHC catalyst. rsc.org While this study does not specifically report on 2-methyl-2-phenylazetidinol, the methodology is presented as a general approach for azetidinols. The regioselectivity of the C-C bond cleavage is dictated by the substitution pattern of the azetidinol. For a hypothetical 2-methyl-2-phenylazetidin-3-ol, cleavage of the C2-C3 bond would be anticipated, leading to a β-amino ketone derivative.
Transition metal-catalyzed β-carbon elimination from cyclobutanols, a related four-membered ring system, also provides a precedent for C-C bond cleavage in azetidinols. snnu.edu.cn These reactions often proceed through the formation of an alkoxy radical intermediate, followed by C-C bond scission. researchgate.net
The following table presents data on C-C bond cleavage reactions in azetidinols and related systems.
| Substrate | Catalyst/Reagents | Key Transformation | Product Type | Reference |
| Azetidinols | N-Heterocyclic Carbene (NHC) | Deconstructive Isomerization via C-C bond cleavage | α-Amino ketones, Oxazol-2-ones | rsc.org |
| Azetidinols | Photoredox catalysis, Alkoxy radical generation | β-C-C scission | Ring-expanded ketones | researchgate.net |
| Cyclobutanols | Rh(I) complexes | β-Carbon elimination | Acyclic ketones with quaternary stereocenters | snnu.edu.cn |
Functionalization at Distinct Ring Positions of the Azetidine Core
The functionalization of the azetidine ring at positions other than the nitrogen atom allows for the introduction of diverse substituents and the construction of more complex molecular architectures. The regioselectivity of these reactions is governed by the existing substitution pattern and the nature of the reagents employed.
For 2-phenylazetidine (B1581345) derivatives, functionalization at the C3 and C4 positions can be achieved through various strategies. For example, the reduction of 3,4-disubstituted N-Boc-azetines using catalytic hydrogenation with palladium on carbon leads to the formation of syn-2,3-disubstituted N-Boc-azetidines. medwinpublishers.com Subsequent deprotection provides the corresponding NH-azetidines. medwinpublishers.com This indicates that functional groups can be introduced at the C3 and C4 positions prior to the formation of the saturated azetidine ring.
Another approach involves the cycloaddition of four-membered endocyclic enamides with ketenes, which provides access to functionalized azetidines. researchgate.net While not specific to 2-methyl-2-phenylazetidine, this methodology highlights the potential for constructing substituted azetidine rings that can be further elaborated.
The synthesis of 3,3-diarylazetidines has been achieved through a calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz azetidinols with arenes. nih.gov This demonstrates that the C3 position can be functionalized via alkylation reactions, with the N-Cbz group playing a crucial role in stabilizing the intermediate carbocation. nih.gov
Electrophilic and Nucleophilic Transformations of Azetidine Derivatives
The reactivity of the azetidine ring is characterized by its susceptibility to both electrophilic and nucleophilic attack. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic, while the ring carbons can become electrophilic upon activation of the nitrogen atom.
Electrophilic attack typically occurs at the nitrogen atom, leading to the formation of an azetidinium ion. This quaternization activates the ring towards nucleophilic attack. For instance, treatment of N-alkyl azetidines with methyl trifluoromethanesulfonate (B1224126) generates the corresponding azetidinium salts, which are then susceptible to ring-opening by various nucleophiles. researchgate.net
Nucleophilic transformations of the this compound ring system are expected to be highly regioselective. Upon N-activation, the C2 and C4 carbons become electrophilic. The presence of the phenyl group at C2 makes this position benzylic and thus highly susceptible to nucleophilic attack. researchgate.netresearchgate.net Studies on the nucleophilic ring-opening of 2-aryl-substituted azetidinium ions have shown that attack preferentially occurs at the benzylic C2 position. researchgate.net This is attributed to the stabilization of the partial positive charge that develops at the benzylic carbon in the SN2 transition state.
In the case of N-activated 2-phenylazetidines, ring-opening with allylsilanes in the presence of BF₃·OEt₂ occurs regioselectively at the benzylic carbon. researchgate.net This further underscores the directing effect of the C2-phenyl group.
The table below summarizes key electrophilic and nucleophilic transformations of analogous azetidine systems.
| Azetidine Derivative | Reagent | Transformation Type | Product | Key Observation | Reference |
| N-Alkyl azetidines | Methyl trifluoromethanesulfonate | Electrophilic attack on Nitrogen (Quaternization) | Azetidinium triflate | Activation of the azetidine ring | researchgate.net |
| 2-Phenyl-3-azetidinols | 4-Bromophenol | Nucleophilic ring-opening | N-Alkyl-3-(4-bromophenoxy)-3-phenylpropan-1-amine | Regioselective attack at C2 | researchgate.net |
| N-Activated 2-phenylazetidines | Allylsilanes, BF₃·OEt₂ | Nucleophilic ring-opening | γ,δ-Unsaturated amines | Regioselective attack at the benzylic carbon | researchgate.net |
| N-Tosyl-2-arylazetidines | Arenes, Yb(OTf)₃ | Nucleophilic ring-opening (Friedel-Crafts type) | 3,3-Diarylpropylamines | SN2-type attack at C2 | acs.org |
Advanced Spectroscopic Characterization and Structural Elucidation of Azetidine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 2-methyl-2-phenylazetidine and its derivatives. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities in both proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the precise arrangement of atoms and their chemical environments can be determined.
For instance, in the related compound 1-methyl-2-phenylazetidine (B1633450), the ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the methyl, methylene (B1212753), and methine protons of the azetidine (B1206935) ring, as well as the protons of the phenyl group. rsc.orgnih.gov The aliphatic protons appear in the upfield region, while the aromatic protons are found downfield. nih.gov The ¹³C NMR spectrum provides complementary information, showing characteristic signals for the methyl carbon, the azetidine ring carbons, and the aromatic carbons. rsc.orgnih.gov
Advanced 2D NMR techniques, such as NOESY and ROESY, are critical for determining stereochemistry. These experiments detect through-space interactions between protons, allowing for the assignment of relative configurations of substituents on the azetidine ring. semanticscholar.org For example, observing a Nuclear Overhauser Effect (NOE) between a proton on the phenyl ring and a proton on the azetidine ring can confirm their spatial proximity. ox.ac.uk
Table 1: Representative ¹H and ¹³C NMR Data for 1-methyl-2-phenylazetidine (Data for a closely related derivative)
| Spectrum | Solvent | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|---|
| ¹H NMR | CDCl₃ | 7.36 (d, J = 7.1 Hz, 2 H) | Aromatic Protons |
| 7.32 (t, J = 7.6 Hz, 2 H) | Aromatic Protons | ||
| 7.20-7.26 (m, 1 H) | Aromatic Proton | ||
| 3.85 (t, J = 8.2 Hz, 1 H) | CH (Azetidine Ring) | ||
| 2.12-3.46 (m, 4 H) | CH₂ (Azetidine Ring) | ||
| 2.32 (s, 3 H) | N-CH₃ | ||
| ¹³C NMR | Toluene-d₈ | 144.0 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH | ||
| 127.3 | Aromatic CH | ||
| 71.4, 53.0, 28.0 | Azetidine Ring Carbons | ||
| 44.2 | N-CH₃ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, often to within a few parts per million (ppm). msu.edu For derivatives of this compound, techniques like Electrospray Ionization (ESI) combined with a Time-of-Flight (TOF) analyzer are commonly used. rsc.org
The HRMS data for 1-methyl-2-phenylazetidine shows a sodium adduct ([M+Na]⁺) with a calculated mass of 170.0940 and a found mass of 170.0938, unequivocally confirming its molecular formula as C₁₀H₁₃N. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) provides insight into the fragmentation pathways of the molecule under electron impact ionization. nih.gov For 1-methyl-2-phenylazetidine, the mass spectrum shows a molecular ion peak (M⁺) at m/z 147. nih.gov The most abundant fragment ion (base peak) is observed at m/z 118, which corresponds to the loss of an ethyl group. Other significant fragments appear at m/z 146 (loss of H), 119, and 104, which help to piece together the compound's structure. nih.govnih.gov
Table 2: HRMS and GC-MS Fragmentation Data for 1-methyl-2-phenylazetidine (Data for a closely related derivative)
| Technique | Parameter | Value |
|---|---|---|
| HRMS (ESI-TOF) | Ion | [M+Na]⁺ |
| Calculated m/z for C₁₀H₁₃NNa | 170.0940 | |
| Found m/z | 170.0938 | |
| GC-MS (70 eV) | m/z [M]⁺ | 147 (12%) |
| m/z [M-H]⁺ | 146 (37%) | |
| m/z Fragment | 119 (22%) | |
| m/z Base Peak | 118 (100%) | |
| m/z Fragment | 104 (46%) |
Source: The Royal Society of Chemistry, PubChem. rsc.orgnih.govnih.gov
Infrared (IR) Spectroscopy for Advanced Functional Group Identification within Azetidine Structures
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
In the FT-IR spectrum of 1-methyl-2-phenylazetidine, characteristic absorption bands confirm its structural features. rsc.orgnih.gov The peaks around 2959-2826 cm⁻¹ are attributed to C-H stretching vibrations of the methyl and methylene groups. nih.gov The presence of the aromatic phenyl group is indicated by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H bending vibrations. vscht.cz A strong band at 1190 cm⁻¹ can be assigned to the C-N stretching vibration of the tertiary amine within the azetidine ring. nih.gov
Table 3: Characteristic FT-IR Absorption Bands for 1-methyl-2-phenylazetidine (Data for a closely related derivative)
| Frequency (cm⁻¹) | Vibrational Assignment |
|---|---|
| 2959, 2934, 2826 | Aliphatic C-H Stretch |
| 1452 | Aromatic C=C Stretch |
| 1190 | C-N Stretch |
| 745, 699 | Aromatic C-H Bend (monosubstituted) |
X-ray Crystallography for Absolute Stereochemical Determination of Azetidine Compounds
X-ray crystallography stands as the definitive analytical method for determining the absolute three-dimensional structure of a crystalline compound, including the precise bond lengths, bond angles, and stereochemistry. This technique involves diffracting X-rays through a single crystal of the substance to generate a unique diffraction pattern, from which a detailed electron density map and, ultimately, the molecular structure can be calculated.
For chiral molecules like this compound, X-ray crystallography is the gold standard for unambiguously assigning the absolute configuration (R or S) of its stereocenters. While this technique is paramount, specific X-ray crystallographic data for this compound is not available in the reviewed literature. However, its application to other complex azetidine derivatives has been crucial in confirming their stereochemical assignments, validating results from other methods like NMR and chiral chromatography.
Chromatographic Techniques for Enantiomeric and Diastereomeric Purity Assessment (e.g., Chiral HPLC, GC-MS)
Chromatographic methods are essential for separating components of a mixture and assessing the purity of a compound. For chiral molecules, specialized chiral chromatography is required to separate enantiomers.
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a powerful technique for determining the enantiomeric excess (ee) or enantiomeric ratio (er) of chiral azetidines. researchgate.net The separation is achieved because the two enantiomers interact differently with the chiral environment of the stationary phase, leading to different retention times. For example, the enantiomeric ratio of an enantioenriched sample of (S)-1-methyl-2-phenylazetidine was determined to be 95:5 using a Lux Cellulose-1 column. rsc.org
Chiral Gas Chromatography (GC) can also be employed for this purpose, particularly for volatile compounds. An enantiomeric ratio of 90:10 was determined for (S)-1-methyl-2-phenylazetidine using a Cycloβdex column. nih.gov Additionally, GC-MS is widely used for the separation and identification of azetidine derivatives and related compounds in complex mixtures. oup.comrsc.org
Table 4: Chiral Chromatography Conditions for Purity Assessment of (S)-1-methyl-2-phenylazetidine (Data for a closely related derivative)
| Technique | Column | Mobile Phase / Conditions | Result (er) |
|---|---|---|---|
| Chiral HPLC | Lux Cellulose-1 | Hexane/iPrOH (99:1), 0.5% Et₂NH | 95:5 |
| Chiral GC | Cycloβdex | Isothermal at 90°C | 90:10 |
Computational Chemistry and Theoretical Modeling Applied to 2 Methyl 2 Phenylazetidine
Density Functional Theory (DFT) Calculations for Structural Optimization and Energetic Analysis of Azetidines
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the electronic structure and properties of molecules. For azetidine (B1206935) derivatives, DFT calculations are instrumental in determining optimized geometries, understanding electronic distributions, and performing energetic analyses.
Detailed Research Findings: DFT methods involve selecting a functional and a basis set to approximate the solution to the Schrödinger equation. A variety of functionals, such as B3LYP, M06-2X, and CAM-B3LYP, have been successfully applied to study nitrogen-containing heterocycles. researchgate.netsrce.hrresearchgate.net For instance, the B3LYP functional combined with a 6-311G(d,p) or 6-311++G(d,p) basis set is commonly used for geometry optimization and frequency calculations of heterocyclic compounds. nih.govnih.gov More advanced functionals like M06-2X are employed for systems where non-covalent interactions are crucial, or for more accurate energetic predictions. srce.hr
Structural optimization using these methods provides key geometric parameters, such as bond lengths and angles. For a molecule like 2-Methyl-2-phenylazetidine, this would reveal the precise bond lengths within the strained four-membered ring and the orientation of the methyl and phenyl substituents. Energetic analysis yields valuable data, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and stability of the molecule. nih.govnih.gov For example, a smaller energy gap generally implies higher reactivity. nih.gov DFT calculations have been used to show that for N-phenyl substituted azetidines, basicity increases with ring size from the three-membered aziridine (B145994) to the six-membered piperidine, a trend that can be rationalized through computational analysis of the protonation reaction. srce.hr
| Parameter | Significance in DFT Analysis of Azetidines | Typical Computational Method |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths, bond angles, and dihedral angles. Crucial for understanding the ring pucker and substituent orientation. | DFT (e.g., B3LYP/6-311G(d,p), M06-2X/6-31+G(d)) |
| HOMO-LUMO Gap | Indicates the electronic excitability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov | DFT (e.g., B3LYP, CAM-B3LYP) with appropriate basis sets. researchgate.net |
| Proton Affinity | Quantifies the gas-phase basicity of the nitrogen atom, a key property of amines. srce.hr | High-level DFT or composite methods (e.g., CBS-Q, G3). srce.hr |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. ajol.info | Calculated from the optimized DFT wavefunction. |
In-depth Analysis of Ring Strain Energy and Conformational Flexibility of Azetidine Rings
The four-membered azetidine ring is characterized by significant ring strain, which profoundly influences its chemical reactivity and conformational behavior. vulcanchem.comvulcanchem.com Computational methods are essential for quantifying this strain and exploring the molecule's flexibility.
Detailed Research Findings: Ring Strain Energy (RSE) is the excess energy a cyclic molecule possesses compared to a strain-free acyclic analogue. For the parent azetidine, the RSE is estimated to be around 25-26 kcal/mol. vulcanchem.com This strain arises from angle distortion (deviation from ideal tetrahedral angles) and torsional strain. Computational studies show that benzylic radicals on a strained azetidine ring are less stable and more π-delocalized, which can influence reaction pathways. researcher.life The RSE generally decreases as the ring size increases from four to five members. osti.gov
The azetidine ring is not planar and adopts a puckered conformation to alleviate some of this strain. The degree of puckering and the preferred conformation are highly dependent on the substitution pattern. In substituted azetidines, substituents can occupy either pseudo-axial or pseudo-equatorial positions. capes.gov.br For a compound like this compound, computational studies would be necessary to determine the energetic preference between different puckered conformations and the orientation of the C2 substituents. Studies on analogous proline derivatives show that replacing a five-membered ring with a four-membered azetidine cycle reduces conformational flexibility due to the ring's quasi-planar geometry. nih.gov However, even this limited flexibility, including the potential for nitrogen inversion, plays a critical role in its chemical behavior. capes.gov.brnih.gov The introduction of substituents can further influence this flexibility; for example, 3-substituted azetidines have been shown to possess increased conformational flexibility compared to parent heterocycles. acs.org
| Cyclic Amine | Ring Size | Typical Ring Strain Energy (RSE) (kcal/mol) | Conformational Notes |
| Aziridine | 3 | ~27.5 srce.hr | Planar or rapidly inverting nitrogen. High strain. |
| Azetidine | 4 | ~25-26 vulcanchem.com | Puckered conformation to relieve strain. Limited flexibility. nih.gov |
| Pyrrolidine (B122466) | 5 | ~6 | Envelope and twist conformations. More flexible than azetidine. srce.hr |
| Piperidine | 6 | ~0 | Chair conformation is dominant. Considered relatively strain-free. osti.gov |
Application of Implicit and Explicit Solvation Models in Azetidine Computational Studies
Chemical processes predominantly occur in solution, and the solvent can have a profound effect on molecular conformation, reactivity, and stability. Computational solvation models are used to simulate these effects. These models are generally categorized as implicit or explicit. wikipedia.org
Detailed Research Findings: Implicit (or continuum) models treat the solvent as a continuous medium with a characteristic dielectric constant (ε). wikipedia.orgresearchgate.net This approach is computationally efficient and provides a good description of bulk electrostatic effects. researchgate.netfiveable.me Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). wikipedia.orgnumberanalytics.comacs.org These models have been used to study azetidine analogues in various solvents, revealing that increased solvent polarity can favor more extended, polar conformations. nih.gov For example, calculations on azetidine dipeptides in the gas phase versus water and chloroform (B151607) showed that polar solvents stabilize polyproline II-like structures. nih.gov
Explicit models involve including individual solvent molecules in the calculation. wikipedia.org This method provides a more detailed, spatially resolved picture of solute-solvent interactions, such as hydrogen bonding, but is computationally much more demanding. wikipedia.orgresearchgate.net
Hybrid models (QM/MM) offer a compromise by treating the solute (and perhaps the first solvation shell) with quantum mechanics (QM) and the rest of the solvent with a less expensive molecular mechanics (MM) force field. researchgate.net A similar approach is an implicit-explicit model, where a few explicit solvent molecules are included along with a continuum model to capture specific short-range interactions while still accounting for bulk effects. acs.orgsemanticscholar.org Such a model was used to study the ring-closure step in the synthesis of 2-arylazetidines, where explicit THF molecules were included around cations to accurately mimic the reaction media. acs.orgsemanticscholar.org For this compound, applying these models would be crucial for accurately predicting its conformational preferences and reaction energetics in different solvent environments.
| Solvation Model Type | Description | Advantages | Limitations | Example Application |
| Implicit (e.g., PCM, SMD) | Solvent is a continuous dielectric medium. researchgate.net | Computationally efficient, good for bulk electrostatics. fiveable.me | Fails to capture specific local interactions like hydrogen bonds. wikipedia.orgresearchgate.net | Studying conformational changes of azetidine peptides in different solvents. nih.gov |
| Explicit | Individual solvent molecules are included in the simulation. wikipedia.org | Provides a detailed, physical description of solute-solvent interactions. wikipedia.org | Computationally very expensive, requires extensive sampling. researchgate.net | Simulating solvation effects in nanoconfined environments. numberanalytics.com |
| Hybrid (e.g., QM/MM, Implicit-Explicit) | Combines QM for the solute and MM or implicit models for the solvent. researchgate.net | Balances accuracy and computational cost. wikipedia.org | Can be complex to set up correctly. wikipedia.org | Modeling reaction mechanisms where specific solvent coordination is key. acs.orgsemanticscholar.org |
Applications in Chemical Synthesis and As Chiral Auxiliaries
Utilization of Azetidines as Versatile Building Blocks for Complex Molecular Architectures
The azetidine (B1206935) scaffold is a versatile building block in organic synthesis, primarily due to the reactivity endowed by its significant ring strain (approximately 25.2 kcal/mol). researchgate.net This strain can be harnessed in strain-release reactions to construct more elaborate molecular frameworks. rsc.orgnih.gov Chemists have developed numerous strategies to synthesize and functionalize azetidines, which then serve as key intermediates.
Recent advances include the direct C(sp³)–H functionalization of the azetidine ring, diastereoselective alkylations, and direct lithiation and acylation, which allow for the introduction of diverse substituents. rsc.org For instance, a general and scalable two-step method has been developed for the synthesis of trans-3-(hydroxymethyl)-2-arylazetidines from simple oxiranylmethyl-substituted benzylamines. acs.orgsemanticscholar.org This method demonstrates high regio- and diastereoselectivity, providing access to a library of versatile alkaloid-type azetidines. acs.orgsemanticscholar.org
Furthermore, copper-catalyzed cycloaddition reactions have proven effective for creating highly substituted chiral azetidines. nih.gov One such method involves an asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides to produce tetrasubstituted azetidine-2-carboxylic acids with high stereocontrol. nih.gov Another approach uses a three-component copper-catalyzed boryl allylation of 2-azetines to generate cis-2,3-disubstituted azetidines, showcasing excellent functional group compatibility. acs.org These methods highlight how the fundamental azetidine structure can be elaborated into complex, densely functionalized molecules.
Table 1: Selected Synthetic Methodologies Utilizing Azetidine Scaffolds
| Reaction Type | Precursor/Key Reagent | Product Type | Reference |
| Strain-Release Ring-Opening | 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Substituted 2-(Trifluoromethyl)azetidines | nih.gov |
| Regio- and Diastereoselective Cyclization | Oxiranylmethyl-substituted benzylamines | trans-3-(Hydroxymethyl)-2-arylazetidines | acs.orgsemanticscholar.org |
| Asymmetric [3+1]-Cycloaddition | Silyl-protected enoldiazoacetates, Imido-sulfur ylides | All-cis-tetrasubstituted azetidine-2-carboxylates | nih.gov |
| Asymmetric Boryl Allylation | 2-Azetines, Allyl phosphates, Bis(pinacolato)diboron | cis-2,3-Disubstituted azetidines | acs.org |
| Aza-Paternò-Büchi Reaction | 2-Isoxazoline-3-carboxylates, Alkenes | Functionalized azetidines | rsc.org |
Role of Azetidine Derivatives in the Synthesis of Alkaloid-Type Structures
Azetidine derivatives are crucial intermediates in the synthesis of various natural alkaloids and related compounds. bham.ac.ukacs.org Their presence in natural products like penaresidins A and B, which are sphingosine-derived alkaloids isolated from marine sponges, underscores their biological relevance. bham.ac.ukchemrxiv.org These natural products feature an unusual 2,3,4-trisubstituted azetidine core and have been found to be potent activators of actomyosin (B1167339) ATPase. bham.ac.uk
Application of Azetidines as Chiral Templates and Ligands in Asymmetric Catalysis
Chiral azetidines are highly effective as ligands and organocatalysts in asymmetric synthesis, a field focused on controlling the stereochemical outcome of a reaction. researchgate.netresearchgate.net A chiral auxiliary is a stereogenic unit temporarily attached to a substrate to direct the formation of a specific stereoisomer. wikipedia.org Azetidine-derived ligands have been successfully employed to induce asymmetry in a variety of chemical transformations. researchgate.netresearchgate.net
Since the 1990s, the catalytic applications of chiral azetidines have expanded to include Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netresearchgate.net For example, chiral C2-symmetric 2,4-disubstituted azetidines containing a β-amino alcohol moiety have been synthesized and used as ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving high levels of enantioselectivity. researchgate.net Similarly, N-substituted-azetidinyl(diphenylmethyl)methanols serve as effective chiral catalysts for the same reaction with both aromatic and aliphatic aldehydes. researchgate.net The performance of these azetidine-based catalysts is often benchmarked against their more common aziridine- and pyrrolidine-containing counterparts. researchgate.netresearchgate.net
Table 2: Examples of Asymmetric Reactions Using Azetidine-Based Catalysts
Integration of Azetidine Moieties into Peptidomimetics and Nucleic Acid Chemistry
The rigid, conformationally constrained structure of the azetidine ring makes it an excellent tool in the design of peptidomimetics and nucleic acid analogues. researchgate.netrsc.orgsciforum.net Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties like metabolic stability and bioavailability. nih.govnih.gov
Azetidine-2-carboxylic acid, a naturally occurring amino acid, is a well-known structural analogue of proline. bham.ac.uk Its incorporation into peptide chains introduces a conformational rigidity that differs from that of proline, allowing chemists to fine-tune the three-dimensional structure of a polypeptide. researchgate.net This makes azetidines valuable for designing peptide models and biologically active compounds with specific, predictable conformations. rsc.orgresearchgate.net The usefulness of azetidines as surrogates for natural amino acids is considered highly commendable in the field. rsc.org
Beyond peptidomimetics, initial experiments have been conducted to synthesize conformationally rigid peptide nucleic acid (PNA) analogues incorporating azetidine moieties. researchgate.net PNA is a synthetic DNA mimic with a peptide-like backbone, and introducing the constrained azetidine ring is a strategy aimed at enhancing its binding properties and cellular uptake. researchgate.net
Structure Activity Relationship Sar Methodologies for Azetidine Derivatives
Principles of Investigating Structural Modifications and Their Influence on Molecular Recognition
The fundamental principle of SAR lies in the iterative process of chemical synthesis and biological testing. Even minor alterations to the structure of azetidine (B1206935) derivatives can significantly impact their biological activities. medcraveonline.com The investigation into these modifications is crucial for understanding how they affect molecular recognition by a biological target, such as a receptor or enzyme.
Key aspects of investigating structural modifications include:
Ring Modification and Substitution: The four-membered azetidine ring is a strained heterocyclic system that can be strategically modified. researchgate.net The nitrogen atom and the carbon atoms of the ring serve as points for substitution, and the puckered conformation of the ring can influence how the molecule presents its substituents for interaction with a biological target. researchgate.net The introduction of substituents on the azetidine ring can significantly alter the binding affinity and selectivity of the molecule. bham.ac.uk For instance, the position and nature of substituents on the azetidine ring can lead to varied biological responses, highlighting the importance of the substitution pattern. researchgate.net
Stereochemistry: The stereochemistry of substituents on the azetidine ring is a critical determinant of biological activity. Different stereoisomers of a compound can exhibit vastly different potencies and efficacies. An analysis of stereochemistry-based SAR for bicyclic azetidines revealed that only specific stereoisomers were active against a multidrug-resistant strain of malaria, indicating that the spatial arrangement of substituents is crucial for molecular recognition. acs.org
Bioisosteric Replacement: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, 3-hydroxymethyl-azetidine has been identified as an effective bioisostere for pyrrolidin-3-ol in the development of polymerase theta inhibitors. nih.gov
Late-Stage Functionalization: The ability to modify a complex molecule in the later stages of a synthesis allows for the rapid generation of analogues for SAR studies. This approach has been used to modify macrocyclic peptides containing an azetidine unit, enabling the exploration of a wider chemical space. researchgate.net
The ultimate goal of these investigations is to build a comprehensive understanding of how specific structural features contribute to the molecule's interaction with its biological target, a process often described as molecular recognition. rsc.org This knowledge is foundational for the rational design of more effective and specific therapeutic agents.
Rational Design Strategies Based on SAR Investigations
Rational drug design leverages the insights gained from SAR studies to create new compounds with improved therapeutic properties. nih.gov This approach moves beyond random screening by using knowledge of the biological target and the SAR of existing ligands to design molecules with a higher probability of success.
Key rational design strategies include:
Scaffold Hopping and Modification: Based on the SAR of a known series of compounds, medicinal chemists can replace the core scaffold with a different one while retaining key pharmacophoric elements. For azetidine derivatives, this could involve modifying the azetidine ring itself or the substituents attached to it to explore new interactions with the target. acs.org
Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be a powerful tool. This approach uses computational modeling to design molecules that fit precisely into the target's binding site. For example, SBDD was used to identify a lead compound that was further optimized to develop potent polymerase theta inhibitors based on a 3-hydroxymethyl-azetidine scaffold. nih.gov
Fragment-Based Drug Design (FBDD): This technique involves screening small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent lead compound. This approach could be applied to identify key interactions for the 2-phenyl or 2-methyl groups of 2-Methyl-2-phenylazetidine.
Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to enhance activity or to target multiple pathways. bohrium.com For instance, combining an azetidine moiety with another biologically active scaffold could lead to novel therapeutic agents.
The iterative cycle of design, synthesis, and testing is central to rational drug design, with each cycle providing more refined SAR data that guides the next round of design. acs.org
Computational Approaches to SAR: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies
Computational methods have become indispensable in modern drug discovery, providing powerful tools to accelerate the SAR process and rationalize experimental findings.
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a biological target. researchgate.net It allows researchers to visualize potential binding modes and to understand the interactions between the ligand and the active site at a molecular level. mdpi.comrjraap.com For azetidine derivatives, docking studies can help to explain the observed SAR by revealing how different substituents on the this compound scaffold influence binding affinity and selectivity. researchgate.netnih.govnih.gov Docking can also be used to prioritize compounds for synthesis and biological testing. chemrevlett.com
Quantitative Structure-Activity Relationship (QSAR): QSAR is a mathematical approach that correlates the biological activity of a series of compounds with their physicochemical properties or structural features (descriptors). nih.gov QSAR models can be used to predict the activity of unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov For azetidine derivatives, a QSAR study could identify key descriptors, such as electronic properties, hydrophobicity, or steric parameters, that are critical for a particular biological activity. medjchem.com These models are built using statistical methods and require a dataset of compounds with known activities to establish a reliable correlation. ijpjournal.com
The integration of computational approaches like molecular docking and QSAR with experimental SAR studies creates a synergistic workflow that can significantly enhance the efficiency of drug discovery efforts. acs.org
Impact of Substitution Patterns on General Activity Profiles (e.g., electron-withdrawing/donating groups)
Electron-Withdrawing and Electron-Donating Groups: The electronic properties of substituents can influence a molecule's reactivity, polarity, and ability to form hydrogen bonds.
Electron-withdrawing groups (EWGs) , such as halogens (F, Cl, Br), nitro groups (NO₂), or trifluoromethyl groups (CF₃), can alter the charge distribution within the molecule. For example, the presence of EWGs like chloro and bromo groups at the para position of a phenyl ring in some azetidin-2-one (B1220530) derivatives increased their antifungal potential. mdpi.com
Electron-donating groups (EDGs) , such as methyl (CH₃) or methoxy (B1213986) (OCH₃) groups, can increase electron density in the aromatic ring. In some instances, the presence of an OCH₃ group in azetidin-2-one derivatives resulted in antibacterial activity. mdpi.com The presence of a methyl group on a phenyl ring has also been shown to increase the antitumor activity of certain thiazole (B1198619) derivatives. mdpi.com
The following table summarizes the general impact of different substituent types on the activity of heterocyclic compounds, which can be extrapolated to azetidine derivatives:
| Substituent Type | Examples | General Impact on Activity |
| Electron-Withdrawing Groups (EWGs) | -Cl, -Br, -F, -NO₂, -CN, -CF₃ | Can enhance activity by altering electronic interactions with the target, potentially increasing binding affinity or improving metabolic stability. mdpi.com |
| Electron-Donating Groups (EDGs) | -CH₃, -OCH₃, -NH₂ | Can increase or decrease activity depending on the specific target and binding pocket environment. mdpi.commdpi.com |
| Halogens | -F, -Cl, -Br, -I | Often improve metabolic stability and can participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity. mdpi.com |
| Hydrophobic Groups | -Phenyl, -Alkyl chains | Can increase binding to hydrophobic pockets in a target protein and affect membrane permeability. |
| Hydrogen Bond Donors/Acceptors | -OH, -NH₂, -C=O | Crucial for forming specific hydrogen bond interactions with the target, which are often key determinants of binding affinity and selectivity. |
It is important to note that the effect of a particular substituent is highly context-dependent and is influenced by its position on the scaffold and the specific biological target being studied. A comprehensive SAR study, often involving the synthesis and testing of a matrix of compounds with varying substituents, is necessary to fully elucidate these relationships for a given series of compounds. mdpi.com
Future Perspectives and Emerging Research Directions for 2 Methyl 2 Phenylazetidine
Development of Novel and Sustainable Synthetic Routes to Azetidines
The synthesis of azetidines, including 2-Methyl-2-phenylazetidine, has traditionally been challenging due to the inherent ring strain of the four-membered heterocycle. researchgate.net Conventional methods often require multi-step sequences and the use of pre-functionalized starting materials. researchgate.net Future research will undoubtedly focus on developing more efficient, atom-economical, and environmentally benign synthetic strategies.
Key areas of development are expected to include:
Catalytic Methods: There is a growing emphasis on catalytic approaches, such as the photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes, to construct the azetidine (B1206935) ring. researchgate.net Visible-light-mediated intermolecular aza Paternò–Büchi reactions are also emerging as a powerful tool for synthesizing highly functionalized azetidines under mild conditions. researchgate.netresearchgate.net These methods offer operational simplicity and the potential for broad substrate scope. researchgate.net
Strain-Release Strategies: The use of strained precursors like azabicyclo[1.1.0]butanes (ABBs) in radical strain-release (RSR) photocatalysis presents a novel and mild approach to creating densely functionalized azetidines. chemrxiv.orgunipd.it This strategy allows for the construction of complex azetidine derivatives in a single operation. chemrxiv.org
C-H Activation/Functionalization: Direct functionalization of the azetidine core through C-H activation is a promising avenue for creating derivatives without the need for pre-installed functional groups. rsc.org Palladium-catalyzed intramolecular γ-C(sp3)–H amination has already shown success in synthesizing functionalized azetidines. rsc.org
Flow Chemistry: The application of continuous flow photochemical methods, as demonstrated in the addition of thiols to azetines, can lead to significant reaction acceleration and improved efficiency, paving the way for scalable synthesis. polimi.it
Exploration of New Reactivity Modes and Transformational Chemistry of the Azetidine Core
The reactivity of the azetidine ring, driven by its significant strain, offers a fertile ground for discovering novel chemical transformations. rsc.org While ring-opening reactions of the less-strained azetidines have not been as extensively studied as their three-membered aziridine (B145994) counterparts, recent research indicates promising new avenues. rsc.org
Future explorations are likely to focus on:
Ring-Opening Polymerization: Azetidines are known to undergo cationic ring-opening polymerization to form polyamines, which have applications in areas like CO2 adsorption and materials templating. rsc.orgacs.org Further investigation into controlling the polymerization of specific monomers like this compound could lead to polymers with tailored properties. rsc.org Anionic polymerization of activated azetidines is another area ripe for exploration. digitellinc.com
Ring Expansions and Rearrangements: The transformation of azetidines into larger heterocyclic systems, such as pyrrolidines, is a known process that can be controlled by reaction conditions. scitechnol.com The stereodivergent synthesis of substituted pyrrolidines from azetidines highlights the potential for creating diverse molecular architectures from a common precursor. scitechnol.com Computational and experimental studies on ring expansion reactions, such as the one-carbon expansion of bicyclic methyleneaziridines to azetidines, can provide mechanistic insights for developing new synthetic methods. nih.gov
Photochemical Reactions: The use of photochemical reactions, such as the aza-Paternò-Büchi reaction, not only for synthesis but also for subsequent functionalization, is an underdeveloped area with significant potential. researchgate.netrsc.org This includes exploring the reactivity of photochemically generated azetidinyl radicals. polimi.it
Advancement of Computational Methods for Deeper Mechanistic Understanding
Computational chemistry is becoming an indispensable tool for elucidating the complex reaction mechanisms involved in the synthesis and reactivity of strained heterocycles like azetidines. nih.gov Density Functional Theory (DFT) calculations, for instance, have been instrumental in understanding the stereospecificity of ring expansion reactions and the origins of selectivity in catalytic desymmetrizations. nih.govnih.gov
Future computational efforts will likely concentrate on:
Predictive Modeling: Developing robust computational models to predict the outcome and selectivity of new azetidine reactions will be a key focus. This includes accurately modeling transition states and understanding the interplay of non-covalent interactions. nih.gov
Mechanism Elucidation: Detailed computational studies will continue to unravel the mechanisms of novel synthetic methods, such as the La(OTf)3-catalyzed intramolecular aminolysis of epoxy amines for azetidine synthesis. frontiersin.org This understanding is crucial for optimizing reaction conditions and expanding their scope. frontiersin.org For example, computational analysis helped to explain the regioselectivity differences between cis- and trans-isomers in this reaction. frontiersin.org
Understanding Reactivity: Computational methods can provide quantitative insights into the factors governing the reactivity of the azetidine ring, such as ring strain and substituent effects. srce.hr For instance, studies on the interaction of isocyanides with imines have used computational calculations to rationalize the formation of various azetidine-containing products. beilstein-journals.orgd-nb.info
Design and Synthesis of Conformationally Restricted Azetidine Analogues for Specific Research Applications
The rigid, puckered structure of the azetidine ring makes it an attractive scaffold for creating conformationally restricted analogues of biologically important molecules. researchgate.net This strategy can lead to compounds with enhanced potency and selectivity.
Future research in this area will involve:
Bioisosteric Replacement: Azetidine moieties can serve as bioisosteres for other cyclic systems like pyridine, piperidine, and pyrrolidine (B122466) in drug design. unipd.it The synthesis of conformationally restricted analogues of amino acids, such as phenylalanine, using an azetidine core has been explored and will likely continue to be an active area of research. lookchem.comresearchgate.net
Scaffolds for Medicinal Chemistry: The incorporation of the azetidine ring into larger, more complex molecules is a strategy to explore new chemical space and develop novel therapeutic agents. nih.gov For example, azetidine-containing analogues of the antitumor agent TZT-1027 have been synthesized and evaluated for their antiproliferative activities. nih.gov
Probing Biological Systems: The synthesis of novel azetidine-containing amino acid derivatives can provide valuable tools for probing biological systems and understanding protein structure and function. mdpi.com
Emerging Applications of Azetidine Derivatives in Material Science and Other Chemical Fields
The unique properties of the azetidine ring are not only relevant to medicinal chemistry but also hold promise for applications in material science and other chemical fields. ijmrset.com
Emerging areas of application include:
Polymers and Coatings: The ability of azetidines to undergo ring-opening polymerization makes them valuable monomers for the synthesis of functional polymers and coatings. rsc.orgijmrset.com These polymers can have applications ranging from CO2 capture to antimicrobial coatings. rsc.orgacs.org
Energetic Materials: The high ring-strain energy of azetidines makes them promising scaffolds for the development of new energetic materials. researchgate.net By incorporating nitro or other energetic functionalities onto the azetidine ring, researchers are designing and synthesizing novel high-energy-density compounds. bohrium.combibliotekanauki.placs.org
Latent Curing Agents: Azetidine derivatives have been developed for use as latent curing agents for resins like polyurethanes and polyepoxides. google.com Future research could focus on designing new azetidine-based curing agents with tailored reactivity and performance characteristics.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-2-phenylazetidine, and what are the critical reaction conditions to optimize yield?
- Methodological Answer : The synthesis typically involves ring-closing reactions or cyclization of appropriately substituted precursors. For example, azetidine formation can be achieved via intramolecular nucleophilic substitution using halogenated intermediates under basic conditions (e.g., K₂CO₃ or NaH). Key factors include temperature control (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reagents to minimize side products like elimination byproducts . Optimization may require screening catalysts (e.g., phase-transfer catalysts) to enhance reaction efficiency .
Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming the azetidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C-N stretching at ~1,100 cm⁻¹). Mass spectrometry (HRMS or ESI-MS) verifies molecular weight and fragmentation patterns. For stereochemical analysis, chiral HPLC or X-ray crystallography is recommended to resolve enantiomeric purity .
Q. What safety protocols and waste management practices are recommended when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact. Waste should be segregated into halogenated/non-halogenated containers and treated by neutralization (e.g., with dilute HCl for basic residues) before disposal via certified chemical waste services. Spills require immediate absorption with inert materials (e.g., vermiculite) and ventilation .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) be applied to predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer : Density Functional Theory (DFT) simulations can model transition states during ring-opening reactions or nucleophilic attacks. Parameters like bond dissociation energies (BDEs) and frontier molecular orbitals (HOMO/LUMO) predict regioselectivity in substitution reactions. Solvent effects are modeled using COSMO-RS to assess stability in polar vs. non-polar media .
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer : Discrepancies often arise from structural analogs with varying substituents (e.g., methoxy vs. nitro groups). Systematic SAR (Structure-Activity Relationship) studies using standardized assays (e.g., enzyme inhibition or cell viability tests) clarify contributions of specific functional groups. Replication under controlled conditions (pH, temperature) and orthogonal analytical validation (e.g., LC-MS purity checks) are critical .
Q. What experimental approaches are used to investigate the reaction mechanisms involving this compound in complex organic syntheses?
- Methodological Answer : Mechanistic studies employ kinetic isotope effects (KIEs), trapping of intermediates (e.g., using TEMPO for radical pathways), and in-situ monitoring via FT-IR or Raman spectroscopy. For photochemical reactions, time-resolved spectroscopy identifies transient species .
Q. How can the stereochemical outcomes of reactions involving this compound be controlled through catalyst selection or chiral auxiliaries?
- Methodological Answer : Asymmetric catalysis using chiral ligands (e.g., BINAP or Salen complexes) induces enantioselectivity in ring-opening or cross-coupling reactions. Chiral auxiliaries (e.g., Evans oxazolidinones) temporarily fix stereochemistry during synthesis, later removed under mild conditions .
Q. What methodologies are employed to assess the pharmacokinetic properties of this compound in preclinical studies?
- Methodological Answer : In vitro ADME assays measure solubility (shake-flask method), permeability (Caco-2 cell monolayers), and metabolic stability (microsomal incubation). In vivo studies in rodent models track bioavailability via LC-MS/MS plasma analysis. Computational tools like PBPK modeling predict human pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
